1-(4-Chlorophenyl)-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butane-1,4-dione
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Overview
Description
The compound "1-(4-Chlorophenyl)-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butane-1,4-dione" is a chemical entity with potential relevance in pharmaceutical and chemical research. Its structure suggests a complex synthesis pathway and a capacity for diverse chemical interactions, making it a subject of interest for detailed analysis.
Synthesis Analysis
The synthesis process of related compounds involves multiple steps, including chlorination, cyclization, and condensation reactions. For example, the preparation of buspirone hydrochloride, a compound with a somewhat similar structure, was achieved through a modified protocol offering mild reaction conditions, convenient operation, and high overall yield, which suggests potential approaches for synthesizing the target compound (Hu Luo et al., 2011).
Molecular Structure Analysis
Molecular structure characterization techniques such as X-ray Crystallography, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy play a crucial role in elucidating the molecular configuration of complex compounds. For instance, the molecular structure of 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was thoroughly analyzed, revealing important electronic properties and reactive sites (Arul Murugesan et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with pyrimidine, piperazine, and chlorophenyl groups can yield a variety of reaction products under different conditions. These reactions can include ring cleavage and formation of new chemical bonds, highlighting the reactivity and potential applications of the compound in various chemical syntheses (T. Kinoshita et al., 1989).
Physical Properties Analysis
The physical properties, including crystalline form, solubility, and melting point, are essential for understanding the applications and handling of the compound. Investigations into related compounds demonstrate the importance of crystallization conditions and solvent interactions in determining the physical characteristics of these complex molecules (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards electrophilic and nucleophilic attack, are pivotal for predicting the behavior of the compound in chemical reactions. Density Functional Theory (DFT) calculations and Fukui Function Analysis (FFA) can provide insights into the electronic structure and reactive sites of the molecule, aiding in the prediction of its reactivity and interaction with biological targets (Arul Murugesan et al., 2021).
Scientific Research Applications
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives, such as buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, have been clinically applied mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which exhibit various serotonin receptor-related effects. These effects suggest their significant role in treating neurological disorders, highlighting a potential application area for similar compounds like the one Caccia, 2007.
Antipsychotic and Antidepressant Effects
Lurasidone, a novel benzisothiazole antipsychotic drug, shows distinct pharmacodynamic profiles beneficial in treating psychotic and major affective disorders, including schizophrenia and bipolar depression. The structure-activity relationship of compounds like lurasidone, involving arylpiperazine cores, underscores the potential for developing treatments for mood disorders and schizophrenia Pompili et al., 2018.
Neuroprotective and Cognitive Enhancing Effects
Angiotensin IV and its analogs, showing interactions with dopamine receptors, suggest the role of arylpiperazine derivatives in enhancing memory and cognitive functions. These interactions indicate a potential therapeutic application for similar compounds in improving cognitive deficits associated with neurological diseases Braszko, 2010.
Anti-mycobacterial Activity
Compounds containing piperazine as a vital building block, including arylpiperazine derivatives, have shown significant anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the potential of utilizing similar chemical structures for developing new anti-TB molecules Girase et al., 2020.
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O2/c1-13-25-17(20(22,23)24)12-18(26-13)27-8-10-28(11-9-27)19(30)7-6-16(29)14-2-4-15(21)5-3-14/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDLMUQQWKSAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butane-1,4-dione |
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